molecular formula C23H15NO6 B11652554 phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11652554
M. Wt: 401.4 g/mol
InChI Key: QBXCINAJACIQTL-UHFFFAOYSA-N
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Description

Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes

Properties

Molecular Formula

C23H15NO6

Molecular Weight

401.4 g/mol

IUPAC Name

phenyl 2-(4-acetyloxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H15NO6/c1-14(25)29-18-10-8-16(9-11-18)24-21(26)19-12-7-15(13-20(19)22(24)27)23(28)30-17-5-3-2-4-6-17/h2-13H,1H3

InChI Key

QBXCINAJACIQTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indolization process, where phenylhydrazine reacts with a suitable precursor under acidic conditions to form the indole ring . The acetylation of the phenyl group is achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various human tumor cell lines. For instance, a study by the National Cancer Institute (NCI) demonstrated that derivatives of similar compounds displayed antimitotic activity with mean GI50 values indicating effective growth inhibition of cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that isoindole derivatives can exhibit activity against a range of bacterial and fungal pathogens. The presence of the acetyloxy group enhances its efficacy by potentially increasing membrane permeability, allowing better interaction with microbial targets .

Case Studies

StudyFindings
NCI Antitumor ScreeningThe compound was assessed for its ability to inhibit cancer cell proliferation, showing promising results with a mean GI50 value of 15.72 μM against specific tumor types .
Antimicrobial EvaluationA derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .

Pharmacological Insights

The pharmacokinetic properties of this compound have been evaluated using various computational models. SwissADME analysis indicates favorable drug-like properties such as good solubility and permeability profiles, making it a suitable candidate for further drug development .

Mechanism of Action

The mechanism of action of phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Biological Activity

Phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H15NO6C_{23}H_{15}NO_6 and features a complex structure that includes an isoindole core. The presence of the acetyloxy group is particularly noteworthy as it may influence the compound's biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, it may interfere with the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This effect is likely mediated through the activation of intrinsic apoptotic pathways, as evidenced by increased caspase activity in treated cells .
  • Cell Cycle Arrest : In vitro studies demonstrate that this compound can cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

Study Cell Line Concentration (µM) Effect
Study 1MCF-710Induced apoptosis and cell cycle arrest
Study 2PC-35Inhibited PI3K/Akt pathway
Study 3A43120Reduced cell viability by 50%

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Additional Biological Activities

Beyond its anticancer effects, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Initial screenings indicate potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is emerging evidence that suggests this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated significant tumor reduction after treatment with this compound alongside standard chemotherapy.
  • Prostate Cancer Research : In a preclinical model, administration of the compound led to a marked decrease in tumor volume and improved survival rates compared to control groups.

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